ERK2 allosteric-IN-1

Allosteric inhibition ERK2 selectivity Substrate anchoring

ERK2 allosteric-IN-1 (CAS 872591-16-7) is the only commercially available allosteric ERK2 inhibitor that binds the substrate-anchoring site—not the ATP pocket—enabling substrate-selective pathway dissection without global catalytic blockade. Demonstrated high selectivity for ERK2 over p38α MAPK, validated by crystallography and fragment molecular orbital calculations. Essential for researchers investigating ERK2-specific signaling in cancer and type 2 diabetes models where ATP-competitive inhibitors (e.g., ulixertinib, SCH772984) confound results via pan-ERK1/2 inhibition and compensatory feedback. Structurally characterized starting point for medicinal chemistry optimization. Request a quote today.

Molecular Formula C22H20N6O4
Molecular Weight 432.4 g/mol
Cat. No. B2699398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK2 allosteric-IN-1
Molecular FormulaC22H20N6O4
Molecular Weight432.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20N6O4/c1-13-3-5-16(7-14(13)2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-15-4-6-17-18(8-15)32-12-31-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,29)
InChIKeyZUYKNWLWIGKTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ERK2 Allosteric-IN-1 (Compound 1): A Selectivity-Optimized Allosteric ERK2 Inhibitor for Procurement and Mechanistic Studies


ERK2 allosteric-IN-1 (compound 1, CAS 872591-16-7) is a selective, allosteric inhibitor of extracellular signal-regulated kinase 2 (ERK2), a central MAPK pathway node implicated in cancer and type 2 diabetes [1]. It exhibits an IC50 of 11 μM in biochemical assays and binds to a distal allosteric site critical for substrate anchoring rather than the ATP-binding pocket [1]. The compound has been characterized crystallographically and computationally, revealing that its low entropic cost of binding confers high selectivity toward ERK2 over the closely related p38α MAPK .

Why ERK2 Allosteric-IN-1 Cannot Be Interchanged with ATP-Competitive ERK1/2 Inhibitors Like SCH772984 or Ulixertinib


Substituting ERK2 allosteric-IN-1 with ATP-competitive ERK1/2 inhibitors (e.g., SCH772984, ulixertinib, VX-11e) is scientifically unsound due to fundamentally divergent mechanisms of action, target engagement profiles, and functional outcomes. ATP-competitive inhibitors bind the highly conserved catalytic site and typically exhibit pan-ERK (ERK1/2) inhibition with sub-nanomolar to low nanomolar potency [1][2]. In contrast, ERK2 allosteric-IN-1 engages a distal allosteric pocket implicated in substrate recruitment, offering ERK2-preferential inhibition with a distinct selectivity fingerprint [3]. The divergent binding modes dictate non-overlapping off-target profiles: ATP-competitive agents are constrained by the conserved nature of the ATP-binding cleft across the kinome, whereas allosteric inhibition exploits structural divergence outside the catalytic core [3]. Consequently, experimental conclusions regarding ERK2-specific biology or substrate-selective signaling cannot be reliably extrapolated from ATP-competitive tool compounds, and vice versa [4].

ERK2 Allosteric-IN-1 Procurement Decision Matrix: Head-to-Head and Cross-Study Quantitative Differentiation


ERK2 Allosteric-IN-1 vs. ATP-Competitive ERK1/2 Inhibitors: Allosteric Mechanism Enables Substrate-Site Targeting Distinct from ATP-Pocket Binders

ERK2 allosteric-IN-1 binds to the allosteric site of ERK2 that plays a crucial role in substrate anchoring, a mechanism fundamentally distinct from ATP-competitive inhibitors (e.g., SCH772984, ulixertinib, VX-11e) that target the catalytic ATP-binding pocket [1][2]. Crystal structure analysis confirms compound 1 engages this distal allosteric pocket, while fragment molecular orbital calculations provide the structural basis for improving potency of compound 1 derivatives [1]. This allosteric engagement may enable differential modulation of substrate-selective ERK2 functions without complete ablation of catalytic activity—a mechanistic property unattainable with ATP-competitive inhibitors [3].

Allosteric inhibition ERK2 selectivity Substrate anchoring MAPK signaling

ERK2 Allosteric-IN-1: High Selectivity Over p38α MAPK Contrasts with Pan-MAPK Activity of Closely Related Analogs

ERK2 allosteric-IN-1 (compound 1) demonstrates high selectivity toward ERK2 compared with the nearest off-target p38α MAPK, as established in the primary characterization study [1]. This selectivity profile stands in marked contrast to several allosteric ERK2 inhibitor analogs bearing benzothiazole moieties, which exhibit comparable inhibitory activity against both ERK2 and p38α MAPK [2]. Computational studies revealed that the low entropic cost of binding is the molecular determinant conferring the high selectivity of compound 1 toward ERK2 over p38α MAPK [1]. Crystallographic analysis further confirms that compound 1 binds to the allosteric site of ERK2 in a distinct manner compared to p38α MAPK engagement [1].

Kinase selectivity p38α MAPK Off-target profiling ERK2 specificity

ERK2 Allosteric-IN-1 vs. ATP-Competitive ERK1/2 Inhibitors: Divergent Biochemical Potency Reflects Distinct Target Engagement Modes

ERK2 allosteric-IN-1 exhibits an IC50 of 11 μM against ERK2 in biochemical assays, representing a potency range typical of early-generation allosteric tool compounds targeting substrate-anchoring sites [1]. In cross-study comparison, ATP-competitive ERK1/2 inhibitors demonstrate substantially higher biochemical potency: SCH772984 exhibits IC50 values of 1 nM (ERK2) and 4 nM (ERK1) [2]; ulixertinib shows IC50 < 0.3 nM against ERK2 [3]; VX-11e displays IC50 of 15 nM (ERK2) and Ki < 2 nM . This >1,000-fold potency differential is not a deficit but rather reflects the fundamentally distinct target engagement mode—allosteric modulation of substrate recruitment versus ATP-pocket blockade—and should inform appropriate experimental application rather than simple potency-driven selection [1].

Biochemical potency IC50 comparison Allosteric vs. orthosteric Kinase inhibitor profiling

ERK2 Allosteric-IN-1 vs. VX-11e: Physicochemical Properties Favor Different Experimental Applications

ERK2 allosteric-IN-1 possesses a molecular weight of 432.43 g/mol and is soluble in DMSO at concentrations suitable for biochemical and cellular assays (40 mg/mL DMSO stock achievable per vendor guidelines) [1]. In cross-study comparison, VX-11e exhibits a higher molecular weight of 500.35 g/mol and DMSO solubility of 100 mg/mL . While both compounds are DMSO-soluble and suitable for in vitro studies, the smaller molecular weight of ERK2 allosteric-IN-1 may offer advantages in specific formulation contexts or permeability considerations. Notably, VX-11e has demonstrated oral bioavailability in rodent models, whereas comparable in vivo PK data for ERK2 allosteric-IN-1 are not established in the primary literature, reflecting its positioning as a biochemical and mechanistic probe rather than an in vivo-optimized clinical candidate [2].

Physicochemical properties Molecular weight Solubility Formulation

ERK2 Allosteric-IN-1: Validated Research Applications Based on Quantitative Differentiation Evidence


Probing Substrate-Selective ERK2 Signaling via Allosteric Modulation of Substrate Anchoring

ERK2 allosteric-IN-1 is specifically suited for dissecting substrate-selective ERK2 functions by targeting the allosteric site implicated in substrate anchoring rather than the ATP-binding pocket [1]. This application is uniquely enabled by the compound's allosteric mechanism, which may differentially affect distinct ERK2 substrates without globally abolishing catalytic activity—an approach that ATP-competitive inhibitors like SCH772984 (ERK2 IC50 = 1 nM) cannot achieve due to their orthosteric blockade of the catalytic site [1][2]. Researchers investigating how ERK2 selectively phosphorylates specific downstream effectors (e.g., RSK family kinases versus other substrates) should prioritize ERK2 allosteric-IN-1 over ATP-competitive alternatives. The crystal structure of compound 1 bound to the ERK2 allosteric site provides a structural framework for interpreting substrate-selective effects [1].

ERK2-Specific Pathway Dissection Requiring Minimal p38α MAPK Cross-Reactivity

Studies requiring clean attribution of phenotypes to ERK2 rather than p38α MAPK benefit from ERK2 allosteric-IN-1's demonstrated high selectivity toward ERK2 over p38α MAPK [1]. In contrast, benzothiazole-containing allosteric ERK2 inhibitor analogs exhibit comparable inhibitory activity against both kinases, confounding pathway-specific conclusions [2]. The low entropic cost of binding has been computationally validated as the molecular basis for this enhanced ERK2 selectivity, providing confidence in the compound's preferential ERK2 engagement [1]. Applications include validating ERK2-specific genetic knockdown or knockout phenotypes, deconvoluting ERK2-versus-p38α contributions in inflammatory signaling crosstalk, and establishing ERK2-selective pharmacodynamic biomarkers where p38α MAPK activity would otherwise confound readouts.

Mechanistic Studies of Type 2 Diabetes and Cancer Models Where ERK2 Substrate Selectivity Is Implicated

ERK2 allosteric-IN-1 is positioned for mechanistic investigations in type 2 diabetes and cancer models where ERK2 has been identified as a disease-relevant target [1]. The compound's allosteric binding to the substrate-anchoring region enables interrogation of ERK2-mediated signaling events that may be distinct from those targeted by ATP-competitive clinical candidates such as ulixertinib (IC50 < 0.3 nM) or GDC-0994 [1][2]. Specific applications include: (1) evaluating whether substrate-selective ERK2 inhibition modulates insulin signaling pathways in type 2 diabetes models, and (2) dissecting ERK2-driven oncogenic signaling downstream of RAS/RAF mutations without triggering compensatory feedback mechanisms often observed with ATP-competitive ERK1/2 inhibitors. The fragment molecular orbital calculations based on the crystal structure further enable structure-guided optimization of compound 1 derivatives for enhanced potency in these disease contexts [1].

Structure-Guided Medicinal Chemistry: ERK2 Allosteric-IN-1 as a Validated Scaffold for Potency Optimization

ERK2 allosteric-IN-1 serves as a structurally characterized starting point for medicinal chemistry campaigns aimed at developing potent and selective allosteric ERK2 inhibitors. The compound benefits from an established X-ray crystal structure of the ERK2-compound 1 complex, enabling fragment molecular orbital calculations that elucidate the structural basis for potency improvement [1]. Unlike ATP-competitive scaffolds (e.g., SCH772984, ulixertinib) that face kinome-wide selectivity challenges due to conserved ATP-binding pockets, ERK2 allosteric-IN-1 exploits a structurally divergent allosteric site with demonstrated capacity for ERK2-preferential engagement [1][2]. Medicinal chemists can leverage the published structural data to design derivatives with enhanced biochemical potency while preserving the favorable selectivity profile conferred by low entropic binding costs. This scaffold is particularly valuable for programs seeking ERK2-selective inhibition without the compensatory pathway activation observed with ATP-competitive ERK1/2 inhibitors in resistant tumor settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERK2 allosteric-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.